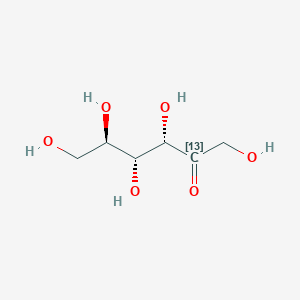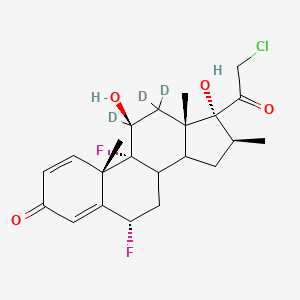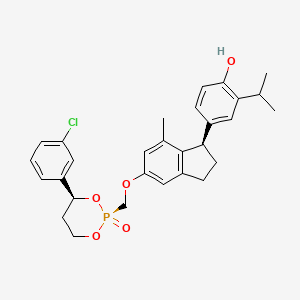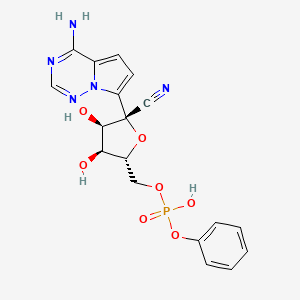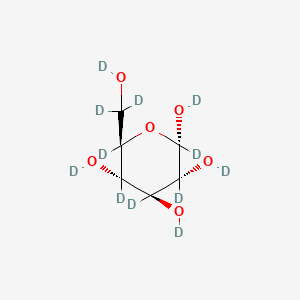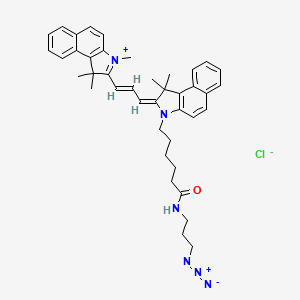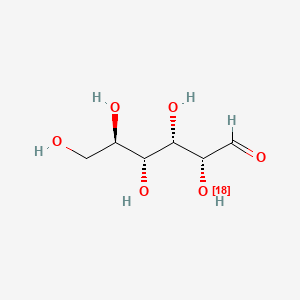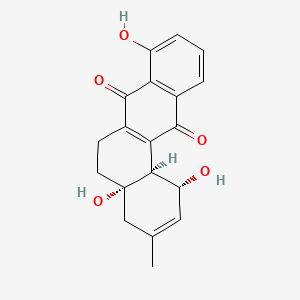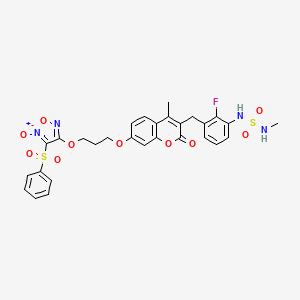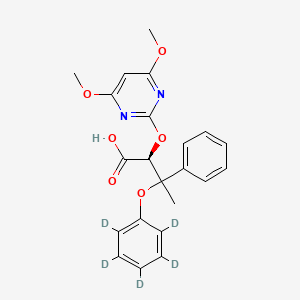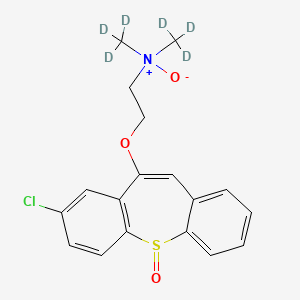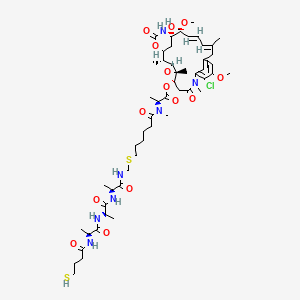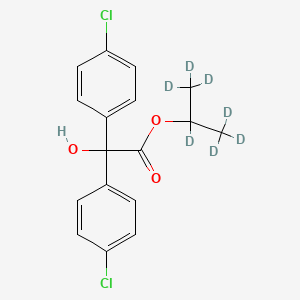
Florasulam-13C,d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Florasulam-13C,d3 is a compound that is isotopically labeled with carbon-13 and deuterium. It is a derivative of Florasulam, a triazolopyrimidine sulfonanilide herbicide. The isotopic labeling makes this compound particularly useful in scientific research, especially in studies involving metabolic pathways and pharmacokinetics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Florasulam-13C,d3 involves the incorporation of carbon-13 and deuterium into the Florasulam molecule. This process typically requires specialized reagents and conditions to ensure the correct isotopic labeling. The synthetic route often involves multiple steps, including the formation of intermediate compounds that are subsequently labeled with carbon-13 and deuterium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) for purification and quality control. The production methods are designed to ensure high purity and consistent isotopic labeling, which are crucial for its use in scientific research.
化学反应分析
Types of Reactions
Florasulam-13C,d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce deuterated analogs.
科学研究应用
Florasulam-13C,d3 is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in studies of chemical reactions and mechanisms.
Biology: Employed in metabolic studies to track the movement and transformation of compounds within biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new herbicides and pesticides, as well as in environmental studies to assess the degradation and persistence of chemicals.
作用机制
The mechanism of action of Florasulam-13C,d3 is similar to that of Florasulam. It acts as an inhibitor of acetolactate synthase (ALS), an enzyme involved in the biosynthesis of branched-chain amino acids. By inhibiting ALS, this compound disrupts the production of essential amino acids, leading to the death of susceptible plants. The isotopic labeling does not significantly alter the mechanism of action but allows for detailed studies of the compound’s behavior in various systems.
相似化合物的比较
Florasulam-13C,d3 is unique due to its isotopic labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Florasulam: The non-labeled version of this compound.
Sulfonylurea Herbicides: A class of herbicides with a similar mechanism of action, including compounds like metsulfuron-methyl and chlorsulfuron.
The isotopic labeling of this compound provides advantages in research applications, such as improved tracking and quantification in metabolic studies.
属性
分子式 |
C12H8F3N5O3S |
|---|---|
分子量 |
363.30 g/mol |
IUPAC 名称 |
N-(2,6-difluorophenyl)-8-fluoro-5-(trideuterio(113C)methoxy)-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide |
InChI |
InChI=1S/C12H8F3N5O3S/c1-23-12-16-5-8(15)10-17-11(18-20(10)12)24(21,22)19-9-6(13)3-2-4-7(9)14/h2-5,19H,1H3/i1+1D3 |
InChI 键 |
QZXATCCPQKOEIH-KQORAOOSSA-N |
手性 SMILES |
[2H][13C]([2H])([2H])OC1=NC=C(C2=NC(=NN21)S(=O)(=O)NC3=C(C=CC=C3F)F)F |
规范 SMILES |
COC1=NC=C(C2=NC(=NN21)S(=O)(=O)NC3=C(C=CC=C3F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


